6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol
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Overview
Description
6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxypropylamino group, and a triazin-5-ol core. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol typically involves the reaction of tert-butylamine with a suitable triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-methanol: Similar structure but with a methanol group instead of a hydroxyl group.
Uniqueness: 6-Tert-butyl-3-[(3-hydroxypropyl)amino]-1,2,4-triazin-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the hydroxypropylamino group contributes to its reactivity and potential biological activity.
Properties
IUPAC Name |
6-tert-butyl-3-(3-hydroxypropylamino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-10(2,3)7-8(16)12-9(14-13-7)11-5-4-6-15/h15H,4-6H2,1-3H3,(H2,11,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSPAMYEJWERKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(NC1=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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